Lipophilicity Control vs. 3,5-Dichloro Analog
The target compound exhibits an XLogP3 of 4.1, compared with 4.5 for the 3,5‑dichloro‑2‑(3‑(trifluoromethoxy)phenyl)isonicotinic acid analog (CAS 1261649‑53‑9) [REFS‑1][REFS‑2]. The 0.4 log unit lower lipophilicity of the mono‑chloro compound falls closer to the optimal range for oral absorption (Lipinski’s Rule of Five suggests LogP < 5), potentially offering a superior absorption, distribution, metabolism, and excretion (ADME) profile without sacrificing the metabolic shielding provided by the trifluoromethoxy group.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 3,5‑Dichloro‑2‑(3‑(trifluoromethoxy)phenyl)isonicotinic acid (CAS 1261649‑53‑9): XLogP3 = 4.5 |
| Quantified Difference | ΔXLogP3 = −0.4 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; values sourced from PubChem and Kuujia records |
Why This Matters
Lower lipophilicity can translate to reduced non‑specific binding, lower metabolic clearance, and improved solubility—critical factors when selecting a fragment or building block for lead optimisation.
- [1] Kuujia. 2‑Chloro‑5‑(3‑(trifluoromethoxy)phenyl)isonicotinic acid – Computed Properties (CAS 1258621‑11‑2). https://www.kuujia.com/cas-1258621-11-2.html View Source
- [2] Kuujia. 3,5‑Dichloro‑2‑(3‑(trifluoromethoxy)phenyl)isonicotinic acid – Computed Properties (CAS 1261649‑53‑9). https://www.kuujia.com/cas-1261649-53-9.html View Source
